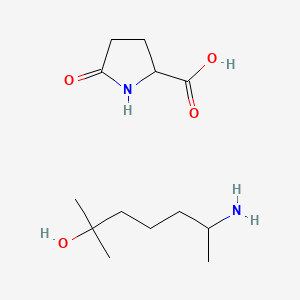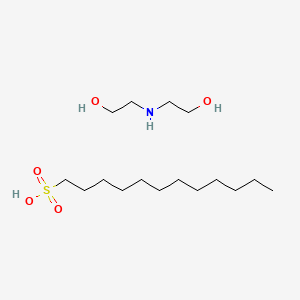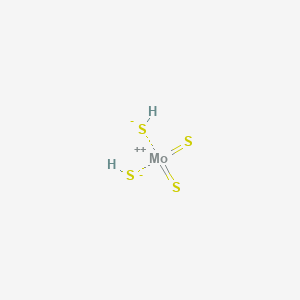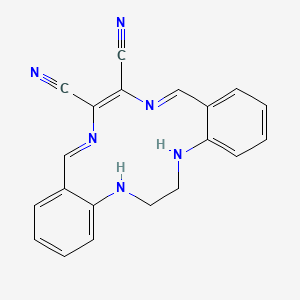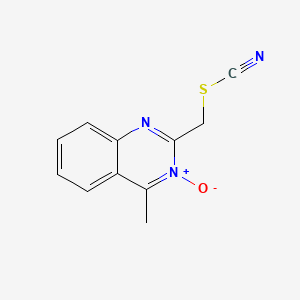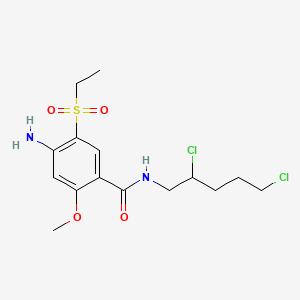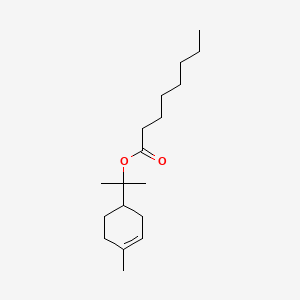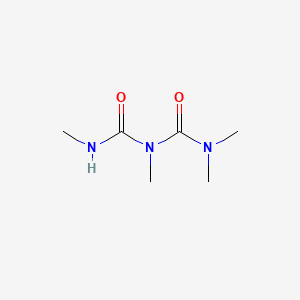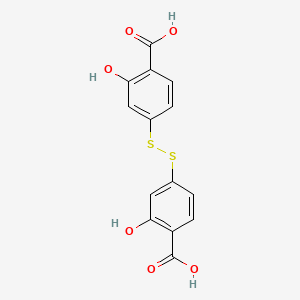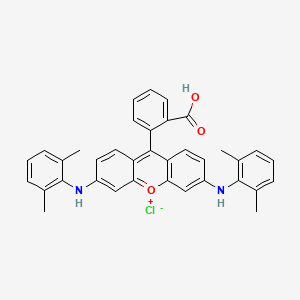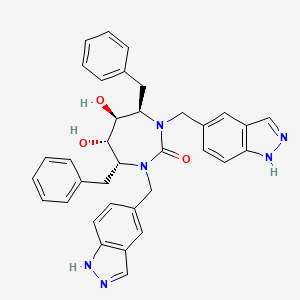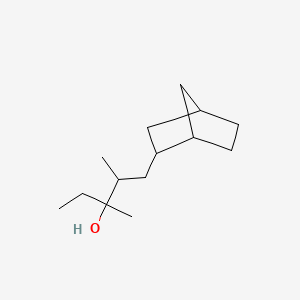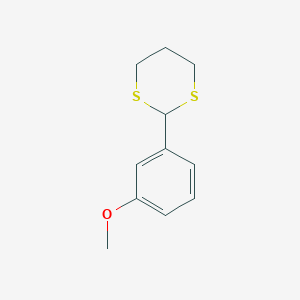
Bis(2-(octadecyloxy)ethyl) N-(1-oxododecyl)-L-glutamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-(octadecyloxy)ethyl) N-(1-oxododecyl)-L-glutamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes long alkyl chains and a glutamate moiety, making it an interesting subject for research in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(octadecyloxy)ethyl) N-(1-oxododecyl)-L-glutamate typically involves multiple steps. One common method includes the esterification of L-glutamic acid with 1-oxododecyl chloride, followed by the reaction with 2-(octadecyloxy)ethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-(octadecyloxy)ethyl) N-(1-oxododecyl)-L-glutamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Bis(2-(octadecyloxy)ethyl) N-(1-oxododecyl)-L-glutamate has several applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound’s amphiphilic nature makes it useful in studying membrane proteins and lipid bilayers.
Industry: It is used in the formulation of cosmetics and personal care products as a skin conditioning agent.
Wirkmechanismus
The mechanism of action of Bis(2-(octadecyloxy)ethyl) N-(1-oxododecyl)-L-glutamate involves its interaction with lipid membranes. The compound can insert itself into lipid bilayers, altering their properties and affecting the function of membrane-bound proteins. This interaction is primarily driven by hydrophobic forces between the alkyl chains and the lipid tails .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-(octadecyloxy)ethyl) N-(1-oxododecyl)-L-glutamate: shares similarities with other long-chain alkyl esters and glutamate derivatives.
N-(2-Hydroxyethyl)-N, N-dimethyl-3-[(1-oxododecyl)amino]-1-propanaminium: Another compound with similar structural features and applications in flotation processes.
Uniqueness
What sets this compound apart is its specific combination of long alkyl chains and a glutamate moiety, which provides unique amphiphilic properties. This makes it particularly effective in applications requiring both hydrophobic and hydrophilic interactions .
Eigenschaften
CAS-Nummer |
94291-90-4 |
|---|---|
Molekularformel |
C57H111NO7 |
Molekulargewicht |
922.5 g/mol |
IUPAC-Name |
bis(2-octadecoxyethyl) (2S)-2-(dodecanoylamino)pentanedioate |
InChI |
InChI=1S/C57H111NO7/c1-4-7-10-13-16-19-21-23-25-27-29-31-34-37-40-43-48-62-50-52-64-56(60)47-46-54(58-55(59)45-42-39-36-33-18-15-12-9-6-3)57(61)65-53-51-63-49-44-41-38-35-32-30-28-26-24-22-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3,(H,58,59)/t54-/m0/s1 |
InChI-Schlüssel |
FIOKKCLOOBYBKU-XSMLMOGHSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCOCCOC(=O)CC[C@@H](C(=O)OCCOCCCCCCCCCCCCCCCCCC)NC(=O)CCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCCOC(=O)CCC(C(=O)OCCOCCCCCCCCCCCCCCCCCC)NC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


